molecular formula C4H5NO B6235448 but-2-ynamide CAS No. 6052-32-0

but-2-ynamide

Cat. No. B6235448
CAS RN: 6052-32-0
M. Wt: 83.1
InChI Key:
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Description

But-2-ynamide is a unique alkyne with a carbon–carbon triple bond directly attached to the nitrogen atom bearing an electron-withdrawing group . The alkyne is strongly polarized by the electron-donating nitrogen atom .


Synthesis Analysis

A flexible, modular ynamide synthesis is reported that uses trichloroethene as an inexpensive two carbon synthon. A wide range of amides and electrophiles can be converted to the corresponding ynamides, importantly including acyclic carbamates, hindered amides, and aryl amides .


Molecular Structure Analysis

The molecular formula of this compound is C4H5NO. It has an average mass of 83.089 Da and a monoisotopic mass of 83.037117 Da .


Chemical Reactions Analysis

Ynamides have proven to be versatile reagents for organic synthesis, and have been widely applied to the rapid assembly of a diverse range of structurally complex N-containing molecules . They have been used in a variety of chemo-, regio- and stereoselective carbon-carbon and carbon-heteroatom bond forming reactions .


Physical And Chemical Properties Analysis

This compound has a molecular formula of CHNO, an average mass of 83.089 Da, and a monoisotopic mass of 83.037117 Da .

Mechanism of Action

The mechanism of action of but-2-ynamide involves a this compound warhead linked via the nitrogen atom of an S-configured pyrrolidin-2-yl substituent. While propiolamides are more reactive than analogous acrylamides, but-2-ynamides are slightly less reactive .

Future Directions

The radical chemistry of ynamides has recently drawn the attention of synthetic organic chemists to the construction of various N-heterocyclic compounds . Future research may focus on overcoming the high reactivity, undesirable byproducts, and severe inherent regio- and chemoselective problems associated with ynamide-radical chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis of but-2-ynamide can be achieved through the reaction of but-2-ynoic acid with ammonia.", "Starting Materials": [ "But-2-ynoic acid", "Ammonia" ], "Reaction": [ "Add but-2-ynoic acid to a reaction flask", "Add ammonia to the reaction flask", "Heat the reaction mixture to 100-120°C for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

6052-32-0

Molecular Formula

C4H5NO

Molecular Weight

83.1

Purity

95

Origin of Product

United States

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